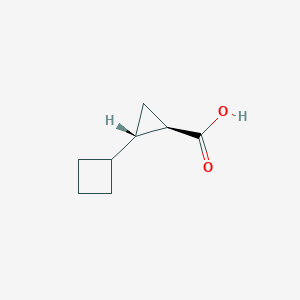
N-(2-(5-acetylthiophen-2-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide, also known as ATFMX, is a synthetic compound that has been extensively studied for its potential in scientific research. It is a member of the isoxazole family, which is known for its diverse biological activities. ATFMX has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Antiprotozoal Applications
Research on related compounds has shown significant antiprotozoal activities, particularly against Trypanosoma brucei rhodesiense and Plasmodium falciparum. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines demonstrated strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Synthesis and Reactivity
The synthesis and reactivity of compounds structurally related to N-(2-(5-acetylthiophen-2-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide have been extensively explored. For example, the synthesis of furanfurin and thiophenfurin, novel analogues of tiazofurin, and their structural, antitumor activities and interactions with inosine monophosphate dehydrogenase were reported, showcasing methods to create compounds with potential biological applications (Franchetti et al., 1995).
Antimicrobial Activities
Investigations into the antimicrobial properties of derivatives highlight their potential in combating drug-resistant bacteria. One study synthesized N-(4-bromophenyl)furan-2-carboxamide derivatives and evaluated their in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, finding significant effectiveness against NDM-positive A. baumannii compared to commercially available drugs. This suggests the potential of structurally related compounds for developing new antimicrobial agents (Siddiqa et al., 2022).
Synthetic Methodologies
Research also focuses on the development of synthetic methodologies for producing compounds with potential biological activities. For instance, the palladium-catalyzed condensation of N-aryl imines and alkynylbenziodoxolones forms multisubstituted furans, demonstrating an unusual condensation reaction that includes cleavage of the C-C triple bond and fragmentation of the carboxylate moiety. This method could be applied to synthesize compounds with varied biological activities (Lu et al., 2014).
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-10(19)15-5-4-11(23-15)6-7-17-16(20)12-9-14(22-18-12)13-3-2-8-21-13/h2-5,8-9H,6-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKYOIJZRICXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

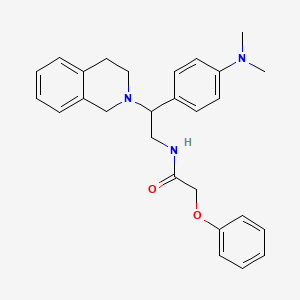
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-phenylsulfanylacetamide](/img/structure/B2749657.png)
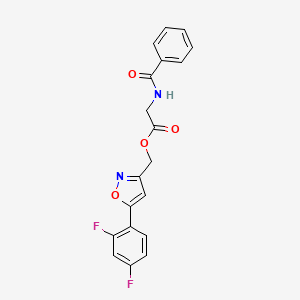
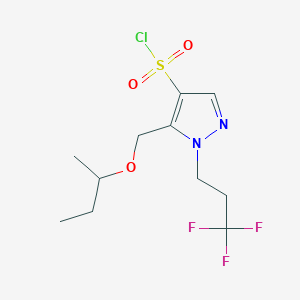
![8-((1-Acetylindolin-5-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2749660.png)

![N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2749662.png)

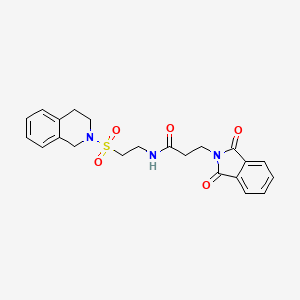
![9-(2-chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2749670.png)
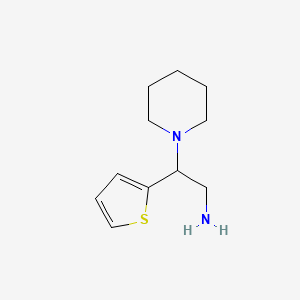
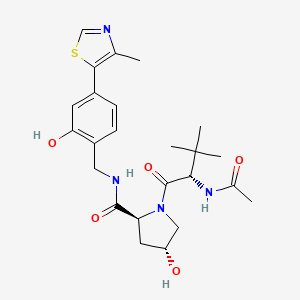
![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2749676.png)
